1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-Chlorophenoxy)ethylamine: This intermediate can be synthesized by reacting 2-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol, which is then converted to 2-(2-chlorophenoxy)ethylamine through a reaction with ammonia.
Preparation of 2,3,4-Trimethoxybenzyl chloride: This intermediate is synthesized by reacting 2,3,4-trimethoxybenzyl alcohol with thionyl chloride.
Formation of the final compound: The final step involves the reaction of 2-(2-chlorophenoxy)ethylamine with 2,3,4-trimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form 1-[2-(2-chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine. The product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially leading to the formation of phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives and reduced chlorophenoxy compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- 1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperidine
- 1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]morpholine
Uniqueness
1-[2-(2-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its specific combination of functional groups and its potential biological activity. The presence of both chlorophenoxy and trimethoxyphenyl groups in the same molecule provides a unique structural framework that can interact with various biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4.C2H2O4/c1-26-20-9-8-17(21(27-2)22(20)28-3)16-25-12-10-24(11-13-25)14-15-29-19-7-5-4-6-18(19)23;3-1(4)2(5)6/h4-9H,10-16H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPDHSOEGNLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=CC=C3Cl)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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